molecular formula C32H26N2O3S B296915 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide

2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide

Cat. No. B296915
M. Wt: 518.6 g/mol
InChI Key: IWLCPTFBFCSFGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide, also known as BPNB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BPNB is a small molecule that has been synthesized and studied extensively for its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide works by binding to a specific site on the protein surface, which prevents the interaction between two proteins. This binding site is known as the hot spot, and 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide has been shown to bind to this site with high affinity.
Biochemical and Physiological Effects:
2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide has been shown to have various biochemical and physiological effects. One of the most significant effects of 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide is its ability to inhibit the growth of cancer cells. 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide has also been shown to have anti-inflammatory properties, which can be useful in the treatment of various inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide has several advantages for lab experiments, including its high affinity for the hot spot on the protein surface and its ability to inhibit specific protein-protein interactions. However, one of the limitations of 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide is its low solubility in aqueous solutions, which can make it challenging to work with in certain experiments.

Future Directions

There are several potential future directions for the study of 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide. One potential direction is the development of new drugs that target specific protein-protein interactions. Another potential direction is the study of 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide's potential applications in the treatment of various inflammatory diseases. Additionally, the study of 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide's potential applications in the field of cancer research is an area of active research.

Synthesis Methods

2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide can be synthesized using a multistep process that involves the reaction of various chemical compounds. The synthesis method involves the reaction of 2-aminobenzonitrile with benzyl chloride, followed by the reaction of the resulting product with biphenyl-2-amine. The final step involves the reaction of the resulting product with phenylsulfonyl chloride to obtain 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide.

Scientific Research Applications

2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide has been extensively studied for its potential applications in various scientific research fields. One of the most significant applications of 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide is in the study of protein-protein interactions. 2-[benzyl(phenylsulfonyl)amino]-N-(biphenyl-2-yl)benzamide has been shown to inhibit the interaction between two proteins, which can be useful in the development of new drugs that target specific protein-protein interactions.

properties

Molecular Formula

C32H26N2O3S

Molecular Weight

518.6 g/mol

IUPAC Name

2-[benzenesulfonyl(benzyl)amino]-N-(2-phenylphenyl)benzamide

InChI

InChI=1S/C32H26N2O3S/c35-32(33-30-22-12-10-20-28(30)26-16-6-2-7-17-26)29-21-11-13-23-31(29)34(24-25-14-4-1-5-15-25)38(36,37)27-18-8-3-9-19-27/h1-23H,24H2,(H,33,35)

InChI Key

IWLCPTFBFCSFGX-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CN(C2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=CC=CC=C4)S(=O)(=O)C5=CC=CC=C5

Origin of Product

United States

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